molecular formula C21H18F3N5O3S B292541 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

Cat. No. B292541
M. Wt: 477.5 g/mol
InChI Key: VHRAKNYNRLLUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is a synthetic compound that has gained attention in scientific research due to its potential to exhibit biological activity. This compound is commonly referred to as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which is a key component in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, TAK-659 prevents the activation of B-cells and ultimately leads to their death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the immune system. In preclinical studies, TAK-659 has been shown to reduce the number of B-cells in the blood and lymphatic tissues. This reduction in B-cells is accompanied by a decrease in the levels of various cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using TAK-659 in laboratory experiments is that it is a highly selective inhibitor of BTK. This means that it has minimal off-target effects and is less likely to interfere with other cellular pathways. However, one limitation of TAK-659 is that it has poor solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of TAK-659. One potential area of focus is the use of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Another area of interest is the investigation of TAK-659 in the treatment of autoimmune diseases and inflammatory disorders. Additionally, there is ongoing research to improve the solubility and bioavailability of TAK-659, which could make it a more effective therapeutic agent.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 2,5-dioxo-4-(3-trifluoromethyl)phenylpiperazine, followed by the reaction with 2-bromo-N-(2-hydroxyethyl)acetamide. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

TAK-659 has been the subject of numerous scientific studies due to its potential as a therapeutic agent for the treatment of various diseases. Its primary use has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, TAK-659 has also been investigated for its potential in the treatment of autoimmune diseases and inflammatory disorders.

properties

Molecular Formula

C21H18F3N5O3S

Molecular Weight

477.5 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[2,5-dioxo-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H18F3N5O3S/c1-12-6-13(2)26-20(16(12)8-25)33-11-17(30)27-29-10-18(31)28(9-19(29)32)15-5-3-4-14(7-15)21(22,23)24/h3-7H,9-11H2,1-2H3,(H,27,30)

InChI Key

VHRAKNYNRLLUET-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC=CC(=C3)C(F)(F)F)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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